molecular formula C24H24N2O3S B11358751 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B11358751
M. Wt: 420.5 g/mol
InChI Key: URUOPPMOKNNQEG-UHFFFAOYSA-N
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Description

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo[c,e][1,2]thiazine core, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors and sulfur-containing reagents.

    Introduction of the isopropyl group: This step involves alkylation reactions using isopropyl halides under basic conditions.

    Oxidation to form the dioxido group: This can be done using oxidizing agents such as hydrogen peroxide or peracids.

    Acetamide formation: The final step involves the reaction of the intermediate with 3-methylphenylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[c,e][1,2]thiazine derivatives: These compounds share the core structure and may exhibit similar chemical reactivity and biological activity.

    Acetamide derivatives: Compounds with the acetamide functional group may have comparable properties and applications.

Uniqueness

What sets 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide apart is its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C24H24N2O3S/c1-16(2)18-11-12-22-21(14-18)20-9-4-5-10-23(20)30(28,29)26(22)15-24(27)25-19-8-6-7-17(3)13-19/h4-14,16H,15H2,1-3H3,(H,25,27)

InChI Key

URUOPPMOKNNQEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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